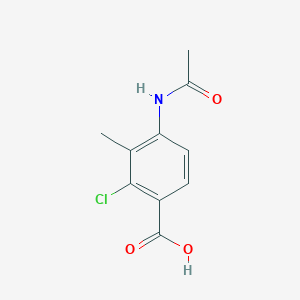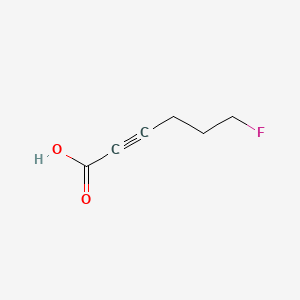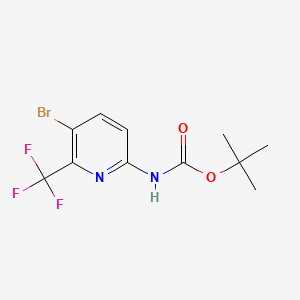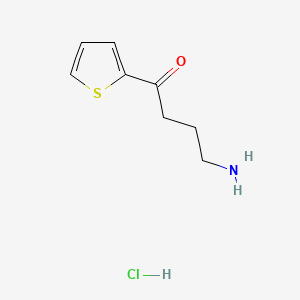
2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl It is a derivative of tetrahydronaphthalene, featuring an amine group and a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding nitro compound or the amination of a suitable precursor. One common method is the catalytic hydrogenation of 2-Methyl-5,6,7,8-tetrahydronaphthalen-1-nitro compound in the presence of a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1-naphthylamine
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
Uniqueness
2-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from other similar compounds and potentially offering different applications or advantages in research and industry.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h6-7H,2-5,12H2,1H3;1H |
InChI Key |
CYQRNJTYCHBSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCCC2)C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13488948.png)
![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)




![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)

